molecular formula C17H14BrFN2O3S2 B2912938 N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-64-7

N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2912938
CAS RN: 941950-64-7
M. Wt: 457.33
InChI Key: QUVOUCWDCZLZLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BBTB involves several steps, including bromination of benzo[d]thiazole, sulfonation of the resulting brominated intermediate, and subsequent amidation with 4-fluorophenylbutanoic acid. Detailed synthetic pathways and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular formula of BBTB is C~18~H~12~BrFN~2~O~3~S~2~ . Its three-dimensional structure reveals the arrangement of atoms, bond angles, and functional groups. The thiazole ring and sulfonyl moiety contribute to its overall shape and reactivity. Computational studies and X-ray crystallography provide insights into its precise geometry .


Chemical Reactions Analysis

BBTB may participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with different nucleophiles, acids, and bases can elucidate its behavior under diverse conditions. Researchers have explored its compatibility with other functional groups and potential transformations .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : The development of new reagents and methodologies for regioselective synthesis is a significant area of research. For example, the use of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) demonstrates the potential for creating materials with specific electronic and structural properties through sulfur(vi) fluoride exchange (SuFEx) clickable chemistry (Leng & Qin, 2018). This suggests that similar strategies could be applied to synthesize and modify compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide for specific applications.

  • Photodynamic Therapy (PDT) : The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicate their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020). This highlights the possible use of similar sulfonamide-based compounds in developing new photosensitizers for medical applications.

  • Fluorescent Probes and Sensors : The design of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols demonstrates the importance of sulfonamide derivatives in creating sensitive and selective detection systems for environmental and biological sciences (Wang et al., 2012). Such probes can be tailored for specific targets by modifying their sulfonamide components, indicating potential areas of application for compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide.

  • Drug Design and Biological Activities : The structure-based drug design leading to the discovery of potent CDK2 inhibitors showcases the role of sulfonamide derivatives in medicinal chemistry. By leveraging the structural properties of these compounds, researchers have developed inhibitors with significant biological activity (Vulpetti et al., 2006). This approach could be applicable to the design and development of new drugs using N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide as a scaffold.

Mechanism of Action

While the exact mechanism of action remains an active area of research, BBTB is believed to interact with specific cellular targets. It may modulate enzymatic activity, signal transduction pathways, or gene expression. Further studies, including in vitro and in vivo experiments, are necessary to unravel its precise mode of action .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOUCWDCZLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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